molecular formula C20H12O2 B1234016 Benzo[a]pyrene-11,12-diol CAS No. 65277-41-0

Benzo[a]pyrene-11,12-diol

Cat. No.: B1234016
CAS No.: 65277-41-0
M. Wt: 284.3 g/mol
InChI Key: PDJGMYRLJBMBHN-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-11,12-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo[a]pyrene, which is a well-known environmental pollutant and carcinogen. This compound is characterized by the presence of two hydroxyl groups at the 11 and 12 positions on the benzo[a]pyrene structure . The compound is of significant interest due to its role in the metabolic pathways of PAHs and its potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-11,12-diol can be synthesized through the microbial degradation of benzo[a]pyrene. The bacterium Mycobacterium vanbaalenii PYR-1 is known to oxidize benzo[a]pyrene at the C-11,12 positions using dioxygenases and monooxygenases . The metabolites are then separated and characterized using high-performance liquid chromatography (HPLC) and various spectroscopic techniques .

Industrial Production Methods: There are no well-documented industrial production methods for this compound, as it is primarily studied in a research context. The compound is typically produced in small quantities for experimental purposes.

Chemical Reactions Analysis

Types of Reactions: Benzo[a]pyrene-11,12-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Hydroxymethoxybenzo[a]pyrene.

    Substitution Products: Potentially various substituted derivatives, depending on the reagents used.

Mechanism of Action

Benzo[a]pyrene-11,12-diol exerts its effects through interactions with cellular enzymes and DNA. The compound is metabolized by dioxygenase and monooxygenase enzymes, leading to the formation of reactive intermediates that can bind to DNA and potentially cause mutations . These interactions are part of the broader mechanism by which PAHs exert their carcinogenic effects.

Comparison with Similar Compounds

  • 7,8-Dihydroxybenzo[a]pyrene
  • 4,5-Dihydroxybenzo[a]pyrene
  • Benzo[a]pyrene diol epoxide

Comparison: Benzo[a]pyrene-11,12-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological effects. Compared to other dihydroxy derivatives of benzo[a]pyrene, it has distinct metabolic pathways and potential for forming DNA adducts .

Properties

IUPAC Name

benzo[a]pyrene-11,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJGMYRLJBMBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=C(C5=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215609
Record name Benzo(a)pyrene-11,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65277-41-0
Record name 11,12-Dihydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65277-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-11,12-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-11,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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